molecular formula C6H7KO7 B1324483 Potassium 3,4-dicarboxy-2-hydroxybutanoate CAS No. 205939-59-9

Potassium 3,4-dicarboxy-2-hydroxybutanoate

Cat. No.: B1324483
CAS No.: 205939-59-9
M. Wt: 230.21 g/mol
InChI Key: IVLPTBJBFVJENN-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Potassium 3,4-dicarboxy-2-hydroxybutanoate is a chemical compound with the molecular formula C6H7KO7. It is a potassium salt of 3,4-dicarboxy-2-hydroxybutanoic acid. This compound is known for its applications in various scientific fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

Potassium 3,4-dicarboxy-2-hydroxybutanoate can be synthesized through the neutralization of 3,4-dicarboxy-2-hydroxybutanoic acid with potassium hydroxide. The reaction typically occurs in an aqueous solution, where the acid is dissolved in water and then neutralized by adding a stoichiometric amount of potassium hydroxide. The resulting solution is then evaporated to obtain the potassium salt.

Industrial Production Methods

In industrial settings, the production of this compound follows a similar process but on a larger scale. The acid and potassium hydroxide are mixed in large reactors, and the resulting solution is subjected to evaporation and crystallization processes to obtain the pure potassium salt.

Chemical Reactions Analysis

Types of Reactions

Potassium 3,4-dicarboxy-2-hydroxybutanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: It can be reduced under specific conditions to yield different reduced forms.

    Substitution: The hydroxyl group in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or amines can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate may yield carboxylic acids, while reduction with sodium borohydride may produce alcohols.

Scientific Research Applications

Potassium 3,4-dicarboxy-2-hydroxybutanoate has several scientific research applications:

    Chemistry: It is used as a reagent in various organic synthesis reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of potassium 3,4-dicarboxy-2-hydroxybutanoate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions or enzymes, and modulating their activity. The pathways involved in its mechanism of action depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Sodium 3,4-dicarboxy-2-hydroxybutanoate
  • Calcium 3,4-dicarboxy-2-hydroxybutanoate
  • Magnesium 3,4-dicarboxy-2-hydroxybutanoate

Uniqueness

Potassium 3,4-dicarboxy-2-hydroxybutanoate is unique due to its specific potassium ion, which can influence its solubility, reactivity, and biological interactions compared to its sodium, calcium, and magnesium counterparts. The potassium ion can also affect the compound’s stability and its behavior in different chemical and biological environments.

Properties

IUPAC Name

potassium;3-carboxy-2,5-dihydroxy-5-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.K/c7-3(8)1-2(5(10)11)4(9)6(12)13;/h2,4,9H,1H2,(H,7,8)(H,10,11)(H,12,13);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVLPTBJBFVJENN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)[O-])O)C(=O)O)C(=O)O.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7KO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30635521
Record name Potassium 3,4-dicarboxy-2-hydroxybutanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

205939-59-9
Record name Potassium 3,4-dicarboxy-2-hydroxybutanoate (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30635521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.